molecular formula C20H38O4 B12677461 2,9-Dibutyl-2,9-dimethyldecanedioic acid CAS No. 85018-90-2

2,9-Dibutyl-2,9-dimethyldecanedioic acid

Katalognummer: B12677461
CAS-Nummer: 85018-90-2
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: CCOJGVDLLKCGCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Dibutyl-2,9-dimethyldecanedioic acid is an organic compound with the molecular formula C18H34O4 It is a dicarboxylic acid derivative characterized by the presence of two butyl groups and two methyl groups attached to a decanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibutyl-2,9-dimethyldecanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of decanedioic acid derivatives with butyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Dibutyl-2,9-dimethyldecanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The butyl and methyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new alkyl or functional group derivatives.

Wissenschaftliche Forschungsanwendungen

2,9-Dibutyl-2,9-dimethyldecanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,9-Dibutyl-2,9-dimethyldecanedioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,9-Dibutyl-2,9-dimethylundecanedioic acid
  • 2,9-Dibutyl-2,9-dimethyldodecanedioic acid
  • 2,9-Dibutyl-2,9-dimethyltridecanedioic acid

Uniqueness

2,9-Dibutyl-2,9-dimethyldecanedioic acid is unique due to its specific chain length and the presence of both butyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

85018-90-2

Molekularformel

C20H38O4

Molekulargewicht

342.5 g/mol

IUPAC-Name

2,9-dibutyl-2,9-dimethyldecanedioic acid

InChI

InChI=1S/C20H38O4/c1-5-7-13-19(3,17(21)22)15-11-9-10-12-16-20(4,18(23)24)14-8-6-2/h5-16H2,1-4H3,(H,21,22)(H,23,24)

InChI-Schlüssel

CCOJGVDLLKCGCI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)(CCCCCCC(C)(CCCC)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.